molecular formula C5H2ClNS B1631587 5-chlorothiophene-2-carbonitrile CAS No. 50478-16-5

5-chlorothiophene-2-carbonitrile

Cat. No.: B1631587
CAS No.: 50478-16-5
M. Wt: 143.59 g/mol
InChI Key: MZALEEOEVCTDJA-UHFFFAOYSA-N
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Safety and Hazards

5-Chloro-2-thiophenecarbonitrile is classified as acutely toxic, with specific hazard statements including H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), and H318 (Causes serious eye damage) . Safety measures include wearing protective equipment and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chlorothiophene-2-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 2-chlorothiophene with cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-chlorothiophene-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chlorothiophene-2-carbonitrile is unique due to the presence of both chlorine and nitrile functional groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-chlorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c6-5-2-1-4(3-7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZALEEOEVCTDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480297
Record name 5-Chloro-2-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50478-16-5
Record name 5-Chloro-2-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-thiophenecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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